

Technical Guide: Spectroscopic Profiling of 2-(Chloromethyl)-3-methyl-4-nitropyridine

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Compound of Interest

Compound Name: 2-(Chloromethyl)-3-methyl-4-nitropyridine

CAS No.: 116418-99-6

Cat. No.: B3045934

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Executive Summary & Chemical Context

2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS: 116418-99-6) is a highly reactive pyridine derivative. It serves as a pivotal electrophilic building block, primarily utilized to introduce the substituted pyridine moiety into benzimidazole scaffolds via nucleophilic substitution.

- Molecular Formula:

[1][2][3]

- Molecular Weight: 186.59 g/mol [2]
- Role: Key intermediate for the synthesis of PPIs; precursor for nucleophilic displacement reactions (e.g., with thiols or alkoxides).
- Critical Quality Attribute (CQA): The integrity of the chloromethyl group () is paramount, as it is susceptible to hydrolysis (forming the alcohol) or dimerization.

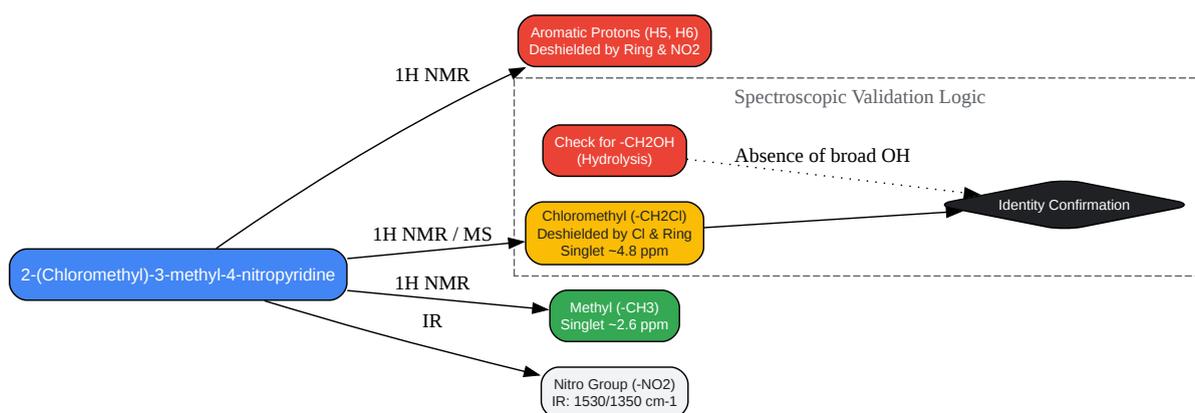
This guide details the spectroscopic signatures required to validate the identity and purity of this compound, distinguishing it from common impurities like its N-oxide precursor or hydrolysis products.

Structural Analysis & Spectroscopic Logic

The molecule consists of a tetra-substituted pyridine ring. The spectroscopic logic relies on identifying the specific electronic environments created by the electron-withdrawing nitro group () at position 4 and the chloromethyl group at position 2.

Visualization: Structural Connectivity & Signal Logic

The following diagram illustrates the correlation between the chemical structure and the expected spectroscopic signals.



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Caption: Structural-Spectroscopic Correlation Map identifying key functional groups and their corresponding analytical signals.

Spectroscopic Data

The following data represents the characteristic signals for **2-(Chloromethyl)-3-methyl-4-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

(Deuterated Chloroform) or

. Frequency: 400 MHz for

.

NMR Data Table

Position	Group	Multiplicity	Chemical Shift (, ppm)	Integration	Coupling (, Hz)	Assignment Logic
6	Ar-H	Doublet (d)	8.60 – 8.75	1H		-proton to Nitrogen; highly deshielded.
5	Ar-H	Doublet (d)	7.60 – 7.75	1H		-proton; deshielded by ortho
2-CH	-CH Cl	Singlet (s)	4.80 – 4.95	2H	-	Benzylic-like position; deshielded by Cl and Ring.
3-CH	-CH	Singlet (s)	2.60 – 2.75	3H	-	Methyl group on aromatic ring.[4]

Critical Interpretation:

- Differentiation from Alcohol: The precursor 2-(hydroxymethyl)-3-methyl-4-nitropyridine will show the methylene signal significantly upfield (approx. 4.6 ppm) and typically exhibits a broad exchangeable -OH singlet.
- Differentiation from N-Oxide: The N-oxide starting material typically shows a shift in the H6 proton (often upfield relative to the free base due to electron density changes, though the N-O dipole is complex). The absence of N-oxide is confirmed by the specific splitting pattern and shift of H6.

C NMR Data Table (Predicted)

Carbon	Shift (, ppm)	Type	Assignment
C2	~155.0	Quaternary	Ipsso to chloromethyl.
C6	~150.0	CH	-carbon (next to N).
C4	~152.0	Quaternary	Ipsso to Nitro group.
C3	~130.0	Quaternary	Ipsso to Methyl.
C5	~118.0	CH	-carbon.
CH	~43.0	CH	Chloromethyl carbon.
CH	~14.0	CH	Methyl carbon.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

Functional Group	Wavenumber ()	Intensity	Description
NO Stretch	1530 – 1550	Strong	Asymmetric nitro stretch.
NO Stretch	1340 – 1360	Strong	Symmetric nitro stretch.
C=N / C=C	1580 – 1600	Medium	Pyridine ring skeletal vibrations.
C-Cl Stretch	700 – 750	Medium/Strong	Characteristic alkyl chloride band.
C-H (Aromatic)	3000 – 3100	Weak	Aromatic C-H stretching.

Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+).

- Molecular Ion (): 186 m/z () and 188 m/z () in a 3:1 ratio.
- Base Peak: Often observed at (151 m/z) or (140 m/z).
- Fragmentation Pattern:
 - Loss of Cl radical

Formation of resonance-stabilized picolyl cation (m/z 151).

- Loss of m/z 140.
- Sequential loss of HCN from the pyridine ring.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Ensure no hydrolysis occurs during preparation.

- Solvent Selection: Use high-quality (stored over molecular sieves) or . Avoid wet solvents as the chloromethyl group is labile.
- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (indicating polymerization or salt formation), filter through a glass wool plug directly into the NMR tube.
- Acquisition: Run standard proton sequence (16 scans) immediately after preparation.

Protocol 2: Impurity Profiling (HPLC-UV)

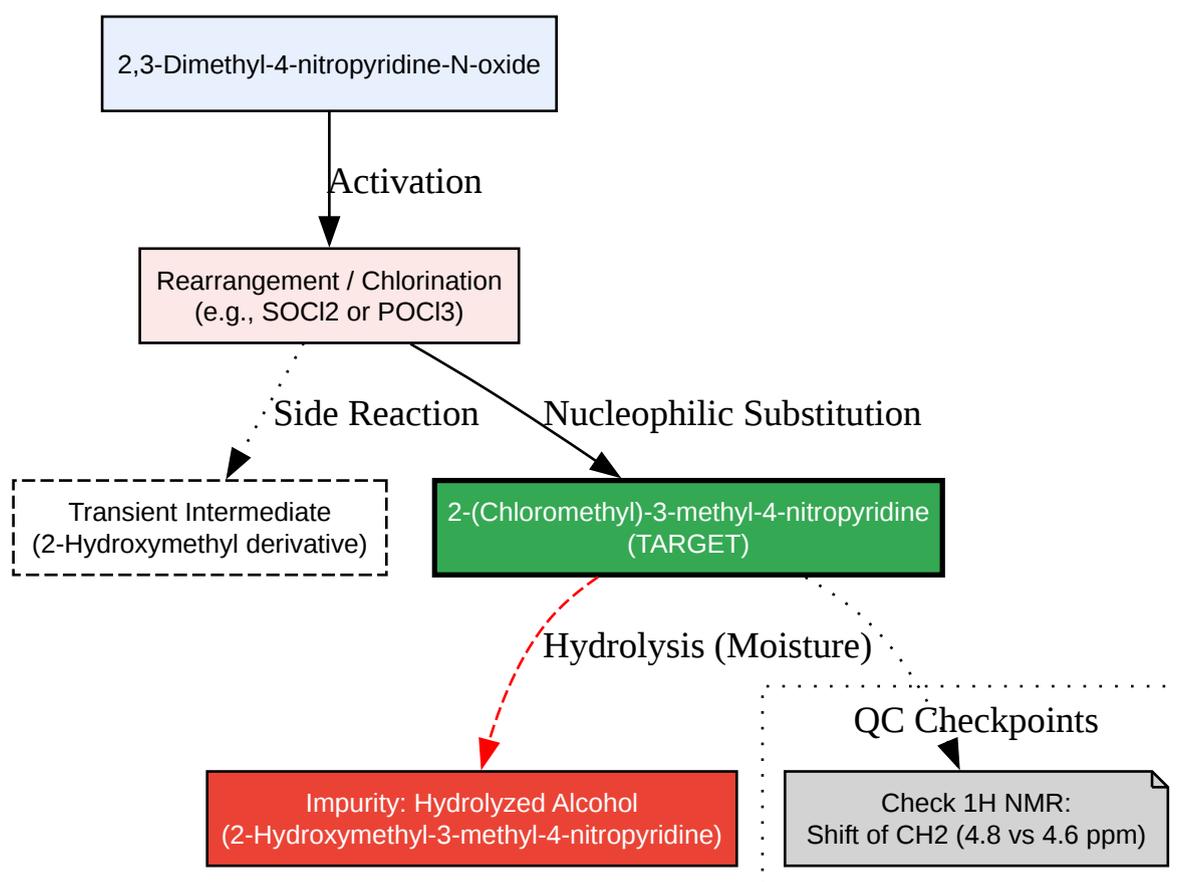
Objective: Quantify the "Hydroxyl Impurity" (Hydrolysis product).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.

- Detection: UV at 254 nm (Pyridine ring absorption) and 280 nm.
- Retention Time Logic: The Alcohol impurity is more polar and will elute earlier than the Chloromethyl target.

Synthesis & Process Workflow

Understanding the synthesis aids in identifying spectral impurities.



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Caption: Synthesis pathway highlighting the critical hydrolysis risk factor affecting spectral data.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of this compound.

- Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They can cause severe skin burns and blistering.
- Lachrymator: Handle only in a functioning fume hood.
- Decontamination: Spills should be treated with a dilute ammonia solution or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkyl chloride before disposal.

References

- Takeda Chemical Industries. (1986). Pyridine derivatives and their production.[4][5][6][7][8] US Patent 4,628,098. [Link](#) (Foundational patent describing the synthesis of Lansoprazole intermediates).
- PubChem.**2-(Chloromethyl)-3-methyl-4-nitropyridine** (Compound).[2] National Library of Medicine. [Link](#)
- Sigma-Aldrich.2-Chloro-4-methyl-3-nitropyridine (Isomer Reference). Safety Data Sheet. [Link](#) (Used for comparative physicochemical properties).
- Pharmaffiliates.Lansoprazole Impurity Standards.[Link](#) (Source for commercial availability and impurity profiling context).

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